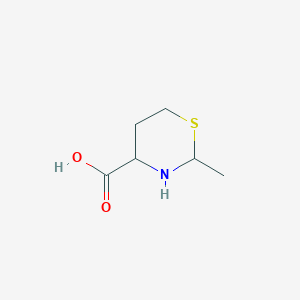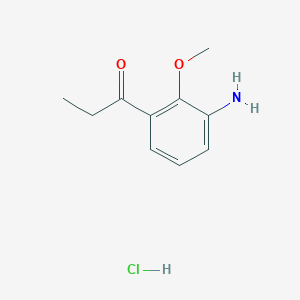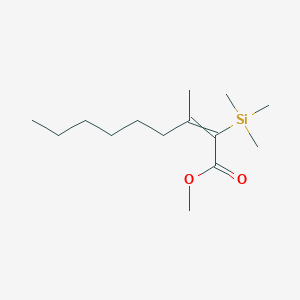![molecular formula C10H19N B14201208 2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine CAS No. 854245-62-8](/img/structure/B14201208.png)
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine, also known as bornylamine, is a bicyclic amine with a unique structure that includes a bicyclo[2.2.1]heptane framework. This compound is notable for its rigidity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine typically involves the reduction of camphor oxime. One common method includes the following steps :
Oxime Formation: D-camphor is reacted with hydroxylamine hydrochloride in the presence of sodium acetate in ethanol and water to form camphor oxime.
Reduction: The camphor oxime is then reduced using sodium in ethanol to yield a mixture of endo- and exo-bornylamine.
Industrial Production Methods
Industrial production methods for this compound are less commonly documented, but they generally follow similar principles of oxime formation and reduction, often optimized for larger scales and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oximes or nitramides.
Reduction: Reduction of camphor oxime to bornylamine.
Substitution: Reacts with acyl chlorides to form acetamides.
Common Reagents and Conditions
Oxidation: Sodium nitrite in acetic acid for nitramide formation.
Reduction: Sodium in ethanol for oxime reduction.
Substitution: Phosphorus pentachloride in acetonitrile for acetamide formation.
Major Products
Oxidation: N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide.
Reduction: Endo- and exo-bornylamine.
Substitution: N-(bornan-2-yl)acetamides.
Applications De Recherche Scientifique
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Industry: Utilized in the synthesis of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, which can influence biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor)
- 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (Borneol)
- N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine
Uniqueness
2,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine is unique due to its amine functional group, which imparts different reactivity and biological activity compared to its ketone (camphor) and alcohol (borneol) counterparts. This makes it a valuable compound in both synthetic chemistry and biological research.
Propriétés
Numéro CAS |
854245-62-8 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
2,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-8(9)10(3,11)6-7/h7-8H,4-6,11H2,1-3H3 |
Clé InChI |
LPJKJAQLKOYAJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1C(C2)(C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-6-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14201134.png)

![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![{4-[(4-Bromophenyl)methyl][1,4'-bipiperidin]-1'-yl}(2-methoxyphenyl)methanone](/img/structure/B14201153.png)

![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)





![4,6-Bis[(4-fluorophenyl)methoxy]-1,3,5-triazin-2(1H)-one](/img/structure/B14201184.png)

